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molecular formula C14H7BrF2O3 B8302332 2-Bromo-3-(3,5-difluorophenyl)benzofuran-4,6-diol

2-Bromo-3-(3,5-difluorophenyl)benzofuran-4,6-diol

Cat. No. B8302332
M. Wt: 341.10 g/mol
InChI Key: XTPXVJZWVHQJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835659B2

Procedure details

This compound was prepared using Method B from 3,5-dimethoxyphenol and 2-bromo-1-(3,5-difluorophenyl)ethanone: Yield 14% following procedures B.2, B.3 and B.5; m.p. 121-122° C.; IR 3379, 1620, 1591, 1429, 1121, 1069 cm−1; 1H-NMR (500 MHz, δ ppm, DMSO-d6) 9.25 (s, 1H), 9.24 (s, 1H), 7.02 (t, J=8.8 Hz, 1H), 6.72 (d, J=6.4 Hz, 2H), 6.28 (s, 1H), 6.06 (s, 1H); 13C NMR (126 MHz, δ ppm, CDCl3) 163.4 (dd, J=246.0 Hz, 13.4 Hz), 157.5, 156.7, 154.7, 153.2, 139.3 (t, J=10.6 Hz), 115.8, 114.9 (dd, J=7.5 Hz, 17.0 Hz), 112.0, 102.8 (t, J=25.6 Hz), 98.9, 90.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([OH:11])[CH:6]=[C:7]([O:9]C)[CH:8]=1.[Br:12][CH2:13][C:14]([C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[C:18]([F:23])[CH:17]=1)=O>>[Br:12][C:13]1[O:2][C:3]2[C:8](=[C:7]([OH:9])[CH:6]=[C:5]([OH:11])[CH:4]=2)[C:14]=1[C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[C:18]([F:23])[CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC(=C1)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
BrC=1OC=2C(C1C1=CC(=CC(=C1)F)F)=C(C=C(C2)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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